[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate
Description
The compound [2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate features a benzothiadiazole core linked via an amino-oxoethyl spacer to a pyridine-3-carboxylate ester with a methylsulfanyl substituent. Benzothiadiazoles are sulfur-nitrogen heterocycles known for their electron-deficient nature, enabling strong π-π interactions and applications in pharmaceuticals, agrochemicals, and materials science . Structural validation methods, such as those implemented in the SHELX software suite, are critical for confirming the geometry of such complex molecules .
Properties
IUPAC Name |
[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3S2/c1-23-14-9(4-3-7-16-14)15(21)22-8-12(20)17-10-5-2-6-11-13(10)19-24-18-11/h2-7H,8H2,1H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMVWMMVVZXVFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)OCC(=O)NC2=CC=CC3=NSN=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate is a synthetic derivative characterized by its unique molecular structure, which includes a benzothiadiazole moiety. This compound has garnered attention in recent years for its potential biological activities, particularly in pharmacological and agricultural applications.
Molecular Structure and Properties
- Molecular Formula : C21H18N4O5S
- Molecular Weight : 438.5 g/mol
- Purity : Typically around 95% .
Antifungal Activity
Recent studies have highlighted the antifungal properties of compounds with similar structural features. For instance, compounds derived from benzothiadiazole have been shown to inhibit succinate dehydrogenase (SDH), an essential enzyme in fungal respiration. This inhibition can lead to significant antifungal effects, making such compounds promising candidates for fungicide development .
In a comparative study, certain benzothiadiazole derivatives demonstrated EC50 values against various fungi below 10 μg/mL, indicating potent antifungal activity. Notably, one compound exhibited a preventative potency of over 90% against Rhizoctonia solani Kühn, comparable to established fungicides .
Neuropharmacological Potential
Compounds similar to this compound have been evaluated for neuropharmacological effects. The presence of a piperazine moiety in related compounds suggests potential interactions with neurotransmitter systems, which could lead to applications in treating neurological disorders .
Plant Growth Promotion
In addition to antifungal properties, some studies suggest that derivatives of this compound can enhance plant growth. For example, one related compound was found to stimulate nitrate reductase activity in plants and increase biomass significantly . This dual action—antifungal and growth-promoting—highlights the potential agricultural applications of benzothiadiazole derivatives.
Case Study 1: Antifungal Efficacy
A study focused on the antifungal efficacy of various benzothiadiazole derivatives revealed that several compounds showed remarkable inhibition against Cercospora arachidicola. The most effective compound had an EC50 value below 2 μg/mL. This study underscores the potential of these compounds as effective fungicides .
Case Study 2: Neuropharmacological Effects
Another investigation assessed the neuropharmacological effects of structurally similar compounds. The results indicated that these compounds could modulate neurotransmitter levels, suggesting their utility in treating conditions like depression and anxiety .
Comparative Analysis of Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Benzothiazole Derivatives | Benzothiazole core | Antifungal |
| Piperazine-based Compounds | Piperazine ring | Neuropharmacological |
| Pyridine Derivatives | Pyridine ring | Antimicrobial |
This table illustrates the diversity of biological activities that can arise from subtle structural variations.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The table below compares the target compound with structurally analogous molecules identified in the literature:
Key Comparisons and Hypothetical Implications
Core Heterocycle Effects :
- Benzothiadiazole vs. Benzodioxole : The benzothiadiazole group in the target compound is electron-deficient, favoring charge-transfer interactions and stability under oxidative conditions. In contrast, benzodioxole (436825-56-8) is electron-rich due to its oxygen atoms, which may reduce metabolic stability but enhance solubility in polar solvents .
- Biological Relevance : Benzothiadiazoles are often utilized in antiviral and anticancer agents due to their ability to intercalate with biomolecules, whereas benzodioxoles are common in CNS-targeting drugs .
Ester Group Variations: Pyridine vs. Azepan Acetate vs. Pyridine: The azepan-containing analog (from ) introduces a seven-membered lactam ring, which could improve conformational flexibility and solubility in aqueous media .
Substituent Impact :
- Methylsulfanyl vs. Methoxy/Chloro : The methylsulfanyl group in the target compound may undergo oxidation to sulfoxide or sulfone metabolites, affecting pharmacokinetics. Methoxy and chloro substituents (e.g., 774555-88-3) provide electronic modulation without significant metabolic liability .
Q & A
Q. What are the optimal synthetic routes for [2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate?
Methodological Answer: The synthesis typically involves multi-step protocols:
- Step 1: Coupling of 2,1,3-benzothiadiazol-4-amine with a chloroacetyl chloride derivative under basic conditions (e.g., triethylamine in THF) to form the amide intermediate .
- Step 2: Thioetherification of 2-methylsulfanylpyridine-3-carboxylic acid using a coupling agent (e.g., HATU or EDCI) with the intermediate from Step 1. Solvent choice (DMF or dichloromethane) significantly impacts yield .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended to achieve >95% purity .
Q. How should researchers characterize this compound’s purity and structural integrity?
Methodological Answer:
- HPLC-UV/HRMS: Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to monitor purity. HRMS (ESI+) confirms molecular ion peaks .
- NMR Analysis: ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to verify substituent positions. Key signals include the benzothiadiazole aromatic protons (δ 7.8–8.2 ppm) and methylsulfanyl group (δ 2.5 ppm) .
- Elemental Analysis: Validate C, H, N, S content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can spectral data contradictions (e.g., NMR splitting patterns) be resolved during structural elucidation?
Methodological Answer: Contradictions often arise from:
- Dynamic equilibria: Rotamers or tautomers (e.g., amide bond rotation) cause peak splitting. Use variable-temperature NMR (VT-NMR) to identify coalescence temperatures .
- Impurity co-elution: Employ 2D NMR (COSY, HSQC) to distinguish overlapping signals. For example, NOESY can confirm spatial proximity of benzothiadiazole and pyridine moieties .
- Chromatographic artifacts: Optimize HPLC conditions (e.g., pH-adjusted mobile phases) to separate epimers or degradation products, as noted in pharmacopeial guidelines .
Q. What strategies enhance the compound’s stability in biological assays?
Methodological Answer:
- pH Buffering: Stabilize in phosphate buffer (pH 7.4) to prevent hydrolysis of the ester or amide groups. Avoid extremes (pH <5 or >9) .
- Light Sensitivity: Store solutions in amber vials under inert gas (N₂/Ar) to mitigate benzothiadiazole photo-degradation .
- Cryopreservation: Lyophilize aliquots at −80°C for long-term storage. Reconstitute in DMSO (≤1% v/v) for cell-based assays to maintain solubility .
Q. How can researchers address inconsistent bioactivity data across in vitro models?
Methodological Answer: Inconsistencies may stem from:
- Membrane permeability: Use logP calculations (e.g., ACD/Labs) or PAMPA assays to correlate lipophilicity with cellular uptake. Modify substituents (e.g., methylsulfanyl → trifluoromethyl) to optimize permeability .
- Target promiscuity: Conduct counter-screening against related enzymes (e.g., kinases vs. phosphatases) to rule off-target effects. Molecular docking (AutoDock Vina) can predict binding modes .
- Metabolic instability: Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., ester hydrolysis). Introduce steric hindrance (e.g., tert-butyl groups) to block degradation .
Data-Driven Analysis
Q. Table 1: Comparative Solubility and Stability
| Condition | Solubility (mg/mL) | Stability (t½, h) | Source |
|---|---|---|---|
| PBS (pH 7.4) | 0.45 | 48 | |
| DMSO | >50 | >720 | |
| Cell culture medium | 0.12 | 24 |
Q. Table 2: Key Spectral Data
| Technique | Critical Observations | Reference |
|---|---|---|
| ¹H NMR (400 MHz, DMSO) | δ 8.1 (d, J=8.4 Hz, benzothiadiazole H) | |
| HRMS (ESI+) | m/z 415.0924 [M+H]+ (calc. 415.0928) | |
| IR (KBr) | 1685 cm⁻¹ (C=O stretch) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
